molecular formula C16H18N2 B2823632 2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile CAS No. 42780-92-7

2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile

Cat. No.: B2823632
CAS No.: 42780-92-7
M. Wt: 238.334
InChI Key: DOYKUUHPBUSIAG-UHFFFAOYSA-N
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Description

2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile is an organic compound that belongs to the class of nitriles This compound features a pyrrole ring substituted with a 3,5-dimethylphenyl group and a nitrile group attached to the acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution with 3,5-Dimethylphenyl Group: The pyrrole ring is then substituted with a 3,5-dimethylphenyl group through a Friedel-Crafts alkylation reaction.

    Introduction of the Acetonitrile Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,5-dibromobenzonitrile: Similar in structure but with bromine substituents.

    2-Aminoethyl methacrylate hydrochloride: Contains an aminoethyl group instead of the pyrrole ring.

Uniqueness

2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile is unique due to its specific substitution pattern on the pyrrole ring and the presence of the acetonitrile group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile (CAS No. 42780-92-7) is a compound of interest due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₁₆H₁₈N₂
  • Molecular Weight : 238.33 g/mol
  • CAS Number : 42780-92-7

The biological activity of this compound can be attributed to its interactions with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction.
  • Receptor Modulation : It may act as a modulator for certain receptors involved in signaling pathways.
  • Antioxidant Activity : The structural components may confer antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit anticancer properties. For instance, a study demonstrated that similar pyrrole derivatives effectively inhibited the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The specific activity of this compound in this context remains to be fully elucidated but suggests potential therapeutic applications.

Neuroprotective Effects

Research has shown that compounds with similar structures can provide neuroprotective effects against neurodegenerative diseases. The proposed mechanism involves the modulation of neurotransmitter levels and protection against neuronal cell death.

Case Study 1: Anticancer Activity

In a controlled study involving various pyrrole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7). The study utilized MTT assays to measure cell viability and flow cytometry for apoptosis detection.

CompoundIC50 (µM)Mechanism
Compound A15Apoptosis induction
Compound B20Cell cycle arrest
This compoundTBDTBD

Case Study 2: Neuroprotection

A study investigated the neuroprotective effects of various pyrrole derivatives in a rat model of Parkinson's disease. The administration of these compounds resulted in reduced dopaminergic neuron loss and improved motor function.

Properties

IUPAC Name

2-[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-11-7-12(2)9-16(8-11)18-13(3)10-15(5-6-17)14(18)4/h7-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYKUUHPBUSIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CC(=C2C)CC#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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